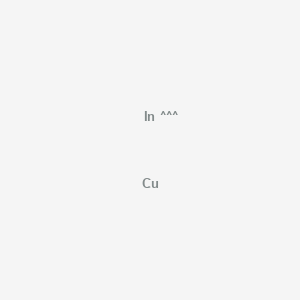

Copper;indium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Copper-indium compounds, particularly copper-indium alloys, are of significant interest due to their unique physical and chemical properties. These compounds are often used in various industrial applications, including electronics and photovoltaics. Copper-indium alloys form intermetallic compounds that exhibit unique characteristics, making them valuable in specialized applications .

Preparation Methods

Copper-indium compounds can be synthesized through various methods. One common method involves the elemental deposition of copper and indium layers, followed by a compound formation process. This method does not involve the use of hazardous gases and results in the formation of copper-indium compounds with proper stoichiometry and grain sizes . Industrial production methods often involve high-temperature processes to ensure the formation of desired intermetallic phases .

Chemical Reactions Analysis

Copper-indium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the selenization of copper-indium layers to form copper-indium diselenide involves a reaction with hydrogen selenide gas at elevated temperatures . Common reagents used in these reactions include hydrogen selenide and other chalcogenides. The major products formed from these reactions are often intermetallic compounds with unique structural properties .

Scientific Research Applications

Copper-indium compounds have a wide range of scientific research applications. In the field of photovoltaics, copper-indium gallium selenide (CIGS) solar cells have gained significant attention due to their high efficiency and stability . These compounds are also used in the electronics industry as lead-free solders and in the production of thin-film transistors . Additionally, copper-indium compounds are being explored for their potential use in biomedical applications, including drug delivery and imaging .

Mechanism of Action

The mechanism of action of copper-indium compounds involves their interaction with various molecular targets and pathways. For example, in photovoltaic applications, copper-indium compounds act as efficient light absorbers, converting sunlight into electrical energy through the generation of electron-hole pairs . In biomedical applications, these compounds can interact with cellular components, leading to targeted drug delivery and imaging .

Comparison with Similar Compounds

Copper-indium compounds can be compared with other similar compounds, such as copper-gallium and copper-silver alloys. While copper-gallium compounds also exhibit unique properties, copper-indium compounds are often preferred for their superior stability and efficiency in photovoltaic applications . Copper-silver alloys, on the other hand, are commonly used in electronics due to their excellent electrical conductivity . The unique combination of properties in copper-indium compounds makes them valuable in a wide range of applications.

Similar Compounds::- Copper-gallium compounds

- Copper-silver alloys

- Indium-tin compounds

Properties

CAS No. |

12053-87-1 |

|---|---|

Molecular Formula |

CuIn |

Molecular Weight |

178.36 g/mol |

IUPAC Name |

copper;indium |

InChI |

InChI=1S/Cu.In |

InChI Key |

HVMJUDPAXRRVQO-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[In] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)

![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)

![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)